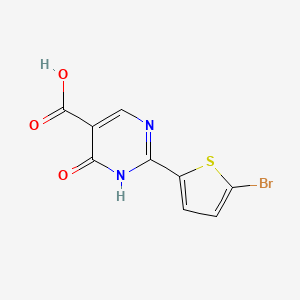

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 5-bromothiophene moiety. This compound belongs to a broader class of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, which are explored extensively as xanthine oxidase (XO) inhibitors for treating hyperuricemia and gout .

Properties

Molecular Formula |

C9H5BrN2O3S |

|---|---|

Molecular Weight |

301.12 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H5BrN2O3S/c10-6-2-1-5(16-6)7-11-3-4(9(14)15)8(13)12-7/h1-3H,(H,14,15)(H,11,12,13) |

InChI Key |

XZHNFLDSDPLCKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NC=C(C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is often synthesized through a bromination reaction where thiophene is treated with bromine to yield 5-bromothiophene.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound.

Coupling of the Rings: The final step involves coupling the 5-bromothiophene with the pyrimidine ring under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffold is highly modular, allowing diverse substitutions at the 2-position. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The bromothiophene derivative (313.12 g/mol) has a higher molecular weight than analogs like the cyclopropylmethyl derivative (194.19 g/mol), which may affect oral bioavailability.

- Halogen Effects: Bromine’s electronegativity and polarizability could enhance target binding but may increase metabolic liability compared to non-halogenated analogs.

Biological Activity

2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to a pyrimidine ring. Its molecular formula is , with a molecular weight of 315.14 g/mol. The presence of the bromothiophene group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

- Enzyme Inhibition : This compound has been identified as an inhibitor of specific enzymes involved in disease processes, such as xanthine oxidase, which is relevant in the treatment of hyperuricemia and gout.

The biological activity of 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound's ability to bind to active sites on enzymes can inhibit their function. For instance, it has been shown to inhibit xanthine oxidase effectively, which is crucial for uric acid metabolism.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at specific phases, preventing further division and promoting apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromothiophene moiety or the carboxylic acid group can significantly affect the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cell lines |

| Substitution at the thiophene ring | Alters antimicrobial efficacy |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways. The IC50 values were significantly lower than those observed for common chemotherapeutics .

- Enzyme Inhibition Assay : A detailed enzymatic assay revealed that 2-(5-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid inhibited xanthine oxidase with an IC50 value of 0.25 μM, showcasing its potential as a therapeutic agent for gout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.